4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine
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Overview
Description
4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of a suitable furan derivative with a pyrimidine precursor under specific reaction conditions. For example, the reaction of 2-isopropyl-4-methylfuran with a pyrimidine derivative in the presence of a catalyst such as sodium ethoxide can yield the desired compound. The reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a protein kinase inhibitor, which makes it a promising candidate for anticancer drug development.
Biology: It is used in studies related to cellular signaling pathways and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling processes that regulate cell growth, differentiation, and metabolism. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
These compounds share a similar fused ring structure and exhibit comparable biological activities. this compound is unique due to its specific substitution pattern and the presence of the furan ring, which can influence its chemical reactivity and biological properties .
Properties
IUPAC Name |
4-methyl-2-propan-2-ylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6(2)9-11-7(3)8-4-5-13-10(8)12-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYJQWJJJKAFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=COC2=NC(=N1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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